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Compound of Interest

Compound Name: GSK926

Cat. No.: B15586644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent EZH2 inhibitors, GSK926 and

tazemetostat. The information presented is collated from publicly available experimental data to

assist researchers in making informed decisions for their drug discovery and development

programs.

Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in

gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1]

Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a

key therapeutic target.[1] Both GSK926 and tazemetostat are potent and selective, S-

adenosylmethionine (SAM)-competitive inhibitors of EZH2.[2][3] They function by binding to the

SAM-binding site of the EZH2 enzyme, which prevents the transfer of a methyl group to

H3K27.[1] This leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor

suppressor genes and subsequent inhibition of cancer cell proliferation.[1]

Quantitative Performance Comparison
The following tables summarize the available quantitative data for GSK926 and tazemetostat,

providing a basis for comparing their biochemical potency and cellular activity.

Table 1: Biochemical Potency against EZH2
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Compound Target Assay Type IC50 (nM) Ki (nM)

GSK926 EZH2 Not Specified 20[2] 7.9[2]

Tazemetostat EZH2 (wild-type) Peptide Assay 11[4] 2.5[4]

EZH2 (wild-type)
Nucleosome

Assay
16[4] -

EZH2 (mutant) Not Specified 2 - 38[3] -

Table 2: Selectivity and Cellular Activity

Compound Parameter Cell Line IC50 (nM) Notes

GSK926
H3K27me3

reduction

HCC1806

(Breast Cancer)

Not explicitly

stated, but dose-

dependent

reduction shown.

Potent inhibitor

of EZH2-

mediated

methylation in

cells.[5]

Tazemetostat
H3K27me3

reduction

Lymphoma cell

lines
9 (IC95: 2-38)[6]

Similar potency

in both EZH2

wild-type and

mutant cell lines.

[6]

Selectivity (EZH1

IC50)
Not Specified 392[4]

Approximately

35-fold more

selective for

EZH2 over EZH1

in a peptide

assay.[4]

Clinical Efficacy Snapshot: Tazemetostat in
Follicular Lymphoma
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Tazemetostat is an FDA-approved drug for the treatment of adults and adolescents aged 16

years and older with metastatic or locally advanced epithelioid sarcoma.[7] It is also approved

for certain patients with relapsed or refractory follicular lymphoma.[7] Clinical trial data for

tazemetostat in follicular lymphoma highlights its performance in a clinical setting.

Table 3: Phase 2 Clinical Trial Results of Tazemetostat in Relapsed/Refractory Follicular

Lymphoma

Patient Cohort
Objective
Response
Rate (ORR)

Complete
Response (CR)

Partial
Response (PR)

Median
Duration of
Response
(DOR)

EZH2-mutant 69%[4][7] 12%[7] 57%[7] 10.9 months[7]

EZH2-wild-type 35%[4][7] 4%[7] 30%[7] 13.0 months[7]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These

protocols are generalized and may require optimization for specific experimental conditions.

Biochemical Enzyme Inhibition Assay (Scintillation
Proximity Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound

against the EZH2 enzyme.

Materials:

Recombinant human PRC2 complex (containing EZH2)

Biotinylated histone H3 peptide substrate (e.g., H3K27)

S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM)

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.onclive.com/view/fda-approves-tazemetostat-in-relapsed-refractory-follicular-lymphoma
https://www.onclive.com/view/fda-approves-tazemetostat-in-relapsed-refractory-follicular-lymphoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC8427481/
https://www.onclive.com/view/fda-approves-tazemetostat-in-relapsed-refractory-follicular-lymphoma
https://www.onclive.com/view/fda-approves-tazemetostat-in-relapsed-refractory-follicular-lymphoma
https://www.onclive.com/view/fda-approves-tazemetostat-in-relapsed-refractory-follicular-lymphoma
https://www.onclive.com/view/fda-approves-tazemetostat-in-relapsed-refractory-follicular-lymphoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC8427481/
https://www.onclive.com/view/fda-approves-tazemetostat-in-relapsed-refractory-follicular-lymphoma
https://www.onclive.com/view/fda-approves-tazemetostat-in-relapsed-refractory-follicular-lymphoma
https://www.onclive.com/view/fda-approves-tazemetostat-in-relapsed-refractory-follicular-lymphoma
https://www.onclive.com/view/fda-approves-tazemetostat-in-relapsed-refractory-follicular-lymphoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)

Test compounds (GSK926 or tazemetostat) dissolved in DMSO

Microplates (e.g., 384-well)

Procedure:

Compound Dispensing: Serially dilute the test compounds in DMSO and dispense into the

microplate wells. Include DMSO-only wells as a negative control (100% enzyme activity) and

wells with a known potent inhibitor or no enzyme as a positive control (0% enzyme activity).

Enzyme Addition: Add the recombinant PRC2 complex to each well.

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room

temperature to allow the inhibitor to bind to the enzyme.

Reaction Initiation: Add a mixture of the biotinylated H3 peptide substrate and [³H]-SAM to

each well to start the enzymatic reaction.

Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at room

temperature.

Reaction Termination and Signal Detection: Add the streptavidin-coated SPA beads

suspended in a stop buffer (containing non-radiolabeled SAM and EDTA) to each well. The

biotinylated peptide, if methylated with [³H], will bind to the SPA beads, bringing the

radioisotope in close proximity to the scintillant in the beads and generating a light signal.

Data Acquisition: Read the plates on a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the controls. Determine the IC50 value by fitting the data to a dose-response

curve.

Cellular H3K27me3 Reduction Assay
(Immunofluorescence)
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This assay quantifies the reduction of H3K27me3 levels in cells treated with an EZH2 inhibitor.

Materials:

Cancer cell line of interest (e.g., HCC1806)

Cell culture medium and supplements

Test compounds (GSK926 or tazemetostat) dissolved in DMSO

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% normal goat serum in PBS)

Primary antibody: Rabbit anti-H3K27me3

Secondary antibody: Fluorescently labeled goat anti-rabbit IgG (e.g., Alexa Fluor 488)

Nuclear counterstain (e.g., DAPI)

Mounting medium

Microscope slides or imaging plates

Procedure:

Cell Seeding: Seed the cells onto microscope slides or in imaging plates and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of the test compound or

DMSO (vehicle control) for a specified duration (e.g., 72 hours).

Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15

minutes at room temperature.

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in

PBS for 10 minutes.
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Blocking: Wash the cells with PBS and then block non-specific antibody binding by

incubating with blocking solution for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-H3K27me3)

diluted in blocking solution overnight at 4°C.

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the

fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI,

and then mount the coverslips onto microscope slides using mounting medium.

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean

fluorescence intensity of H3K27me3 in the nucleus of a statistically significant number of

cells for each treatment condition. Normalize the intensity to the DAPI signal to account for

cell size variations. Calculate the percentage reduction in H3K27me3 levels relative to the

DMSO control and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and
Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the EZH2

signaling pathway and a typical experimental workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PRC2 Complex

Chromatin

Gene Regulation

Inhibitors

EZH2

EED Histone H3

Catalyzes

SAH

SUZ12 H3K27me3

Methylation

Gene Silencing

Leads to

Tumor Suppressor Genes

GSK926

Inhibits

Tazemetostat

Inhibits

SAM

Cofactor

Click to download full resolution via product page

Caption: EZH2 Signaling Pathway and Inhibition.
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Caption: Experimental Workflow for IC50 Determination.

Discussion and Conclusion
Both GSK926 and tazemetostat are highly potent inhibitors of EZH2. Based on the available

biochemical data, tazemetostat appears to have a slightly lower Ki value, suggesting a higher

binding affinity for the EZH2 enzyme.[4] However, it is important to note that assay conditions

can significantly influence these values, and a direct head-to-head comparison under identical

conditions would be necessary for a definitive conclusion.

In cellular assays, both compounds effectively reduce H3K27me3 levels. Tazemetostat has

demonstrated a broad activity profile, inhibiting both wild-type and mutant forms of EZH2 with

similar potency in lymphoma cell lines.[6] This is a significant advantage, as EZH2 mutations

are not present in all EZH2-dependent cancers. The clinical data for tazemetostat in follicular

lymphoma further supports its efficacy in both EZH2-mutant and wild-type patient populations,

although the response rates are higher in the mutant cohort.[4][7]

The choice between GSK926 and tazemetostat for research purposes may depend on the

specific application. GSK926 serves as a valuable tool for in vitro and preclinical studies to

probe the biology of EZH2. Tazemetostat, with its FDA approval and extensive clinical data,

provides a clinically relevant benchmark and is a strong candidate for translational research

and further clinical development.
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Researchers should consider the specific genetic context of their cancer models and the

desired therapeutic application when selecting an EZH2 inhibitor. The experimental protocols

and comparative data presented in this guide are intended to provide a solid foundation for

these critical decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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